Cas no 65767-07-9 (4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide)

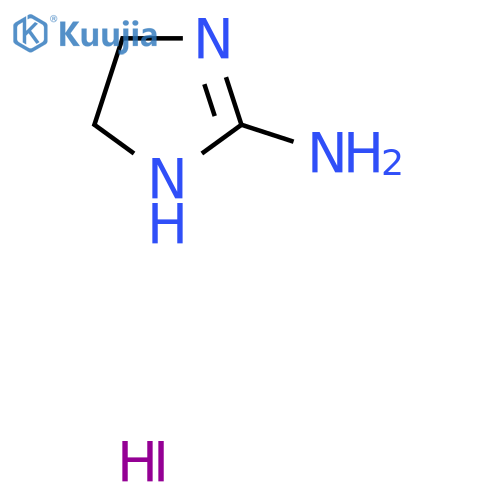

65767-07-9 structure

商品名:4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide

CAS番号:65767-07-9

MF:C3H8IN3

メガワット:213.020192146301

CID:4715783

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide 化学的及び物理的性質

名前と識別子

-

- 4,5-DIHYDRO-1H-IMIDAZOL-2-YLAMINE HYDROIODIDE

- 2-iminoimidazolidine HI

- 2-aminoimidazoline hydriodide

- 2-aminoimidazoline hydroiodide

- 2-iminoimidazoline hydroiodide

- 2-iminoimidazolidine hydroiodide

- NRKTUPLYOCIVPP-UHFFFAOYSA-N

- 2-iminoimidazolidine monohydroiodide

- 4,5-dihydro-1H-imidazol-2-amine hydroiodide

- 4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide

-

- インチ: 1S/C3H7N3.HI/c4-3-5-1-2-6-3;/h1-2H2,(H3,4,5,6);1H

- InChIKey: NRKTUPLYOCIVPP-UHFFFAOYSA-N

- ほほえんだ: I.N1C(N)=NCC1

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 1

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 76.1

- トポロジー分子極性表面積: 50.4

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 056771-1g |

4,5-Dihydro-1H-imidazol-2-ylamine |

65767-07-9 | 1g |

£306.00 | 2022-03-01 | ||

| TRC | D011610-50mg |

4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide |

65767-07-9 | 50mg |

$ 155.00 | 2022-06-06 | ||

| TRC | D011610-100mg |

4,5-Dihydro-1H-imidazol-2-ylamine Hydroiodide |

65767-07-9 | 100mg |

$ 255.00 | 2022-06-06 | ||

| Fluorochem | 056771-2g |

4,5-Dihydro-1H-imidazol-2-ylamine |

65767-07-9 | 2g |

£505.00 | 2022-03-01 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643899-5g |

4,5-Dihydro-1H-imidazol-2-amine hydroiodide |

65767-07-9 | 98% | 5g |

¥10987.00 | 2024-05-05 |

4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide 関連文献

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

65767-07-9 (4,5-Dihydro-1H-imidazol-2-ylamine hydroiodide) 関連製品

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1256360-03-8(1-BOC-7-Methylindole-3-boronic acid, pinacol ester)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬